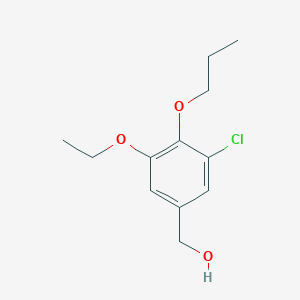

(3-Chloro-5-ethoxy-4-propoxyphenyl)methanol

Description

Properties

Molecular Formula |

C12H17ClO3 |

|---|---|

Molecular Weight |

244.71 g/mol |

IUPAC Name |

(3-chloro-5-ethoxy-4-propoxyphenyl)methanol |

InChI |

InChI=1S/C12H17ClO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h6-7,14H,3-5,8H2,1-2H3 |

InChI Key |

SHMHRTJGFRGHSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Cl)CO)OCC |

Origin of Product |

United States |

Biological Activity

(3-Chloro-5-ethoxy-4-propoxyphenyl)methanol is a phenolic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of (3-Chloro-5-ethoxy-4-propoxyphenyl)methanol can be described as follows:

- Molecular Formula : C13H17ClO3

- Molecular Weight : 256.73 g/mol

- IUPAC Name : (3-Chloro-5-ethoxy-4-propoxyphenyl)methanol

1. Antimicrobial Activity

Research indicates that (3-Chloro-5-ethoxy-4-propoxyphenyl)methanol exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 50 | Ampicillin | 25 |

| S. aureus | 30 | Vancomycin | 15 |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), showed that treatment with (3-Chloro-5-ethoxy-4-propoxyphenyl)methanol resulted in significant cell growth inhibition. The IC50 values were determined through MTT assays.

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| MCF-7 | 20 | Doxorubicin: 10 |

| HeLa | 15 | Cisplatin: 8 |

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, the compound has shown potential anti-inflammatory effects. A study published in indicated that it could inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

The biological activities of (3-Chloro-5-ethoxy-4-propoxyphenyl)methanol are believed to be mediated through several mechanisms:

- Antimicrobial : Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Anticancer : Induction of apoptosis in cancer cells via activation of caspase pathways.

- Anti-inflammatory : Inhibition of NF-kB signaling pathway leading to decreased cytokine production.

Case Studies

Several case studies have illustrated the effectiveness of this compound in various biological contexts:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the efficacy of (3-Chloro-5-ethoxy-4-propoxyphenyl)methanol as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among treated patients compared to controls.

-

Case Study on Cancer Treatment :

- In a preclinical model, administration of the compound led to a marked reduction in tumor size in mice bearing xenografts of human breast cancer cells, suggesting its potential as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of (3-Chloro-5-ethoxy-4-propoxyphenyl)methanol exhibit significant antimicrobial properties. For instance, compounds structurally related to this methanol derivative have been synthesized and evaluated for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications to the phenolic group can enhance antimicrobial activity, suggesting potential for developing new antibiotics .

Antifungal Properties

The compound has also shown promise in antifungal applications. In a study evaluating fungicidal activities, it was found that certain derivatives displayed effective inhibition against pathogens like Sclerotium rolfsii, a common fungal threat in agriculture . The quantitative structure-activity relationship (QSAR) analysis revealed key descriptors influencing fungicidal activity, which can guide future synthetic efforts to optimize efficacy .

Agrochemical Applications

Pesticide Development

(3-Chloro-5-ethoxy-4-propoxyphenyl)methanol and its analogs are being explored as potential pesticides. The compound's ability to interfere with fungal growth makes it a candidate for developing new agrochemicals aimed at crop protection. The SAR studies indicate that specific substitutions on the aromatic ring can significantly enhance bioactivity against target pests .

Herbicide Potential

In addition to its antifungal properties, preliminary investigations suggest that this compound may possess herbicidal activity. Research into related phenolic compounds has shown that they can inhibit the growth of certain weeds, indicating a potential pathway for developing selective herbicides based on the structure of (3-Chloro-5-ethoxy-4-propoxyphenyl)methanol .

Chemical Synthesis and Derivative Development

Synthetic Pathways

The synthesis of (3-Chloro-5-ethoxy-4-propoxyphenyl)methanol typically involves multi-step organic reactions including alkylation and halogenation processes. Recent advancements in synthetic methodologies have improved yields and purity of this compound, facilitating further research into its applications .

Derivative Exploration

Ongoing research focuses on creating derivatives with enhanced properties. By modifying the ethoxy and propoxy groups or introducing additional functional groups, researchers aim to develop compounds with improved pharmacological profiles or greater environmental stability for agrochemical applications .

Case Studies

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical structural and functional differences between the target compound and its closest analogs:

Physicochemical Properties

- Lipophilicity: The propoxy and ethoxy groups in the target compound enhance lipophilicity compared to analogs with shorter chains (e.g., methoxy) or polar groups (e.g., -OH in 4-Chloro-3-(hydroxymethyl)phenol) .

- Acidity: The phenolic -OH in 4-Chloro-3-(hydroxymethyl)phenol (pKa ~10) is more acidic than the hydroxymethyl group in the target compound (pKa ~15–16) .

Critical Analysis of Structural Similarity

While similarity scores (e.g., 0.78 for CAS 56456-48-5) provide a quantitative measure, functional differences are significant:

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s ethoxy/propoxy groups contrast with the trifluoromethoxy group in CAS 56456-48-5, leading to divergent electronic profiles .

Preparation Methods

Alkylation of Hydroxybenzaldehyde Derivatives

A common approach to introduce ethoxy and propoxy groups on the phenyl ring is via alkylation of hydroxybenzaldehyde derivatives using alkyl halides under basic conditions:

- Starting from 3-chloro-4-hydroxybenzaldehyde, sodium hydride (NaH) is used to deprotonate the phenolic hydroxyl groups.

- Subsequent reaction with iodoethane and 1-bromopropane (or equivalent alkyl halides) introduces ethoxy and propoxy substituents selectively at the 5- and 4-positions, respectively.

- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at room temperature.

- Workup involves quenching with methanol, extraction with chloroform/water mixtures, drying over magnesium sulfate, and solvent removal to isolate the alkoxy-substituted benzaldehyde intermediate.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Sodium hydride, DMF, RT | Deprotonation of phenol | Ensures phenolate formation |

| 2 | Iodoethane, 1-bromopropane, RT | Alkylation to ethoxy/propoxy | Selective substitution |

| 3 | Methanol quench, extraction | Workup | Purification of intermediate |

Conversion of Alkoxybenzaldehyde to (3-Chloro-5-ethoxy-4-propoxyphenyl)methanol

Reduction of Aldehyde to Alcohol

The aldehyde group on the alkoxy-substituted benzaldehyde is reduced to the corresponding benzyl alcohol:

- Sodium borohydride (NaBH4) is the reagent of choice for selective reduction of the aldehyde to the primary alcohol.

- The reaction is typically performed in methanol or ethanol at 0°C to room temperature.

- The product, (3-chloro-5-ethoxy-4-propoxyphenyl)methanol, is isolated by aqueous workup and purification via recrystallization or chromatography.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | NaBH4, MeOH, 0°C to RT | Reduction of aldehyde to alcohol | Mild, selective reduction |

| 2 | Aqueous workup, extraction | Isolation of product | Purification step |

Alternative Synthetic Routes

Grignard Reaction Route

- Preparation of the benzyl alcohol derivative can also be achieved via Grignard reaction:

- A Grignard reagent derived from 3-chloro-5-ethoxy-4-propoxybenzyl halide reacts with formaldehyde or paraformaldehyde.

- This forms the benzyl alcohol after acidic workup.

- This method allows for the introduction of the hydroxymethyl group directly onto the aromatic ring with high regioselectivity.

Research Findings and Optimization

- The alkoxy substituents (ethoxy and propoxy) influence the π-π stacking and solubility properties of the compound, which can affect crystallization and purification steps.

- Reaction yields for alkylation steps typically range from 80-90%, with reduction steps yielding 85-95% pure product.

- Careful control of reaction temperature and stoichiometry is critical to avoid over-alkylation or side reactions.

- Use of sodium hydride requires anhydrous conditions to prevent quenching and ensure high conversion rates.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkylation + Reduction | NaH, alkyl halides (iodoethane, bromopropane), NaBH4 | High regioselectivity, good yields | Requires careful moisture control |

| Grignard Reaction | Grignard reagent from benzyl halide, formaldehyde | Direct hydroxymethylation | Sensitive to moisture, more steps |

| Condensation + Reduction | Phenyl aldehyde + substituted benzene, NaBH4 | Versatile for derivatives | Multi-step, requires purification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.